

Introduction: The Benzimidazole Scaffold and the Significance of N-Hydroxymethylation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H-Benzimidazole-1-methanol**

Cat. No.: **B106515**

[Get Quote](#)

The benzimidazole heterocycle, formed by the fusion of benzene and imidazole rings, represents a cornerstone pharmacophore in modern medicinal chemistry. Its structural similarity to naturally occurring purine nucleotides allows it to interact with a vast array of biological targets, making it a "privileged scaffold" in drug discovery.^{[1][2]} Benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.^{[3][4]} This versatility has led to numerous FDA-approved drugs for a variety of therapeutic areas.^[5]

This guide focuses on a specific, synthetically crucial derivative: **1H-Benzimidazole-1-methanol** (also known as N-Hydroxymethylbenzimidazole). The introduction of the N-hydroxymethyl group (-CH₂OH) at the N-1 position serves two primary purposes for the medicinal chemist. Firstly, it acts as a versatile synthetic handle for further molecular elaboration, allowing for the creation of diverse compound libraries. Secondly, this functional group can modulate the physicochemical properties of the parent benzimidazole, potentially enhancing solubility or altering its metabolic profile. Understanding the synthesis, properties, and biological context of this core intermediate is therefore fundamental for researchers and drug development professionals working with this potent class of molecules.

Physicochemical and Structural Characterization

The precise characterization of **1H-Benzimidazole-1-methanol** is foundational to its application in research and development. The compound is a stable, crystalline solid at room temperature. Key identifying information and properties are summarized in the tables below.

Core Compound Properties

Property	Value	Source(s)
CAS Number	19541-99-2	[6]
Molecular Formula	C ₈ H ₈ N ₂ O	[6]
Molecular Weight	148.16 g/mol	[6]
IUPAC Name	(1H-Benzimidazol-1-yl)methanol	[6]
Melting Point	407 K (134 °C)	[7][8]
Solubility	Soluble in methanol. Generally higher solubility in polar solvents.	[5], [9]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis confirms the chemical structure of the compound. The following data, derived from authoritative sources, are critical for quality control and reaction monitoring.

Spectrum Type	Key Chemical Shifts (δ in ppm)	Source
¹ H NMR (400 MHz, CDCl ₃)	8.28, 7.66, 7.29, 7.23, 6.78, 5.60	[7][8]
¹³ C NMR (100 MHz, CDCl ₃)	144.8, 144.1, 133.7, 122.9, 122.3, 119.8, 111.4, 67.8	[7][8]

Synthesis and Mechanistic Insight

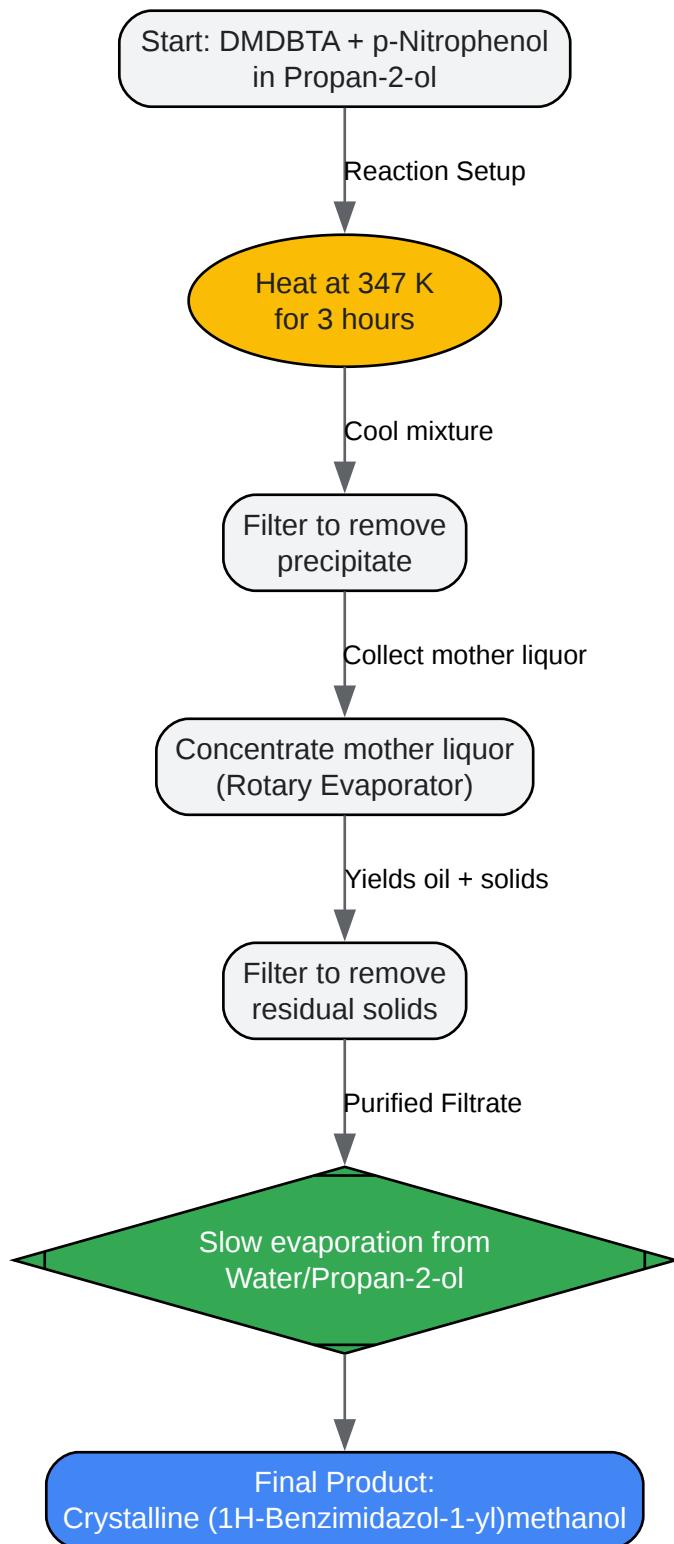
The primary and most direct route to **1H-Benzimidazole-1-methanol** is the N-hydroxymethylation of the benzimidazole core using formaldehyde. However, detailed experimental procedures in the literature are often embedded within broader synthetic campaigns. A validated alternative route, providing a well-characterized product, involves the controlled decomposition of a larger benzoaminal precursor, as detailed by Rivera et al. (2012).

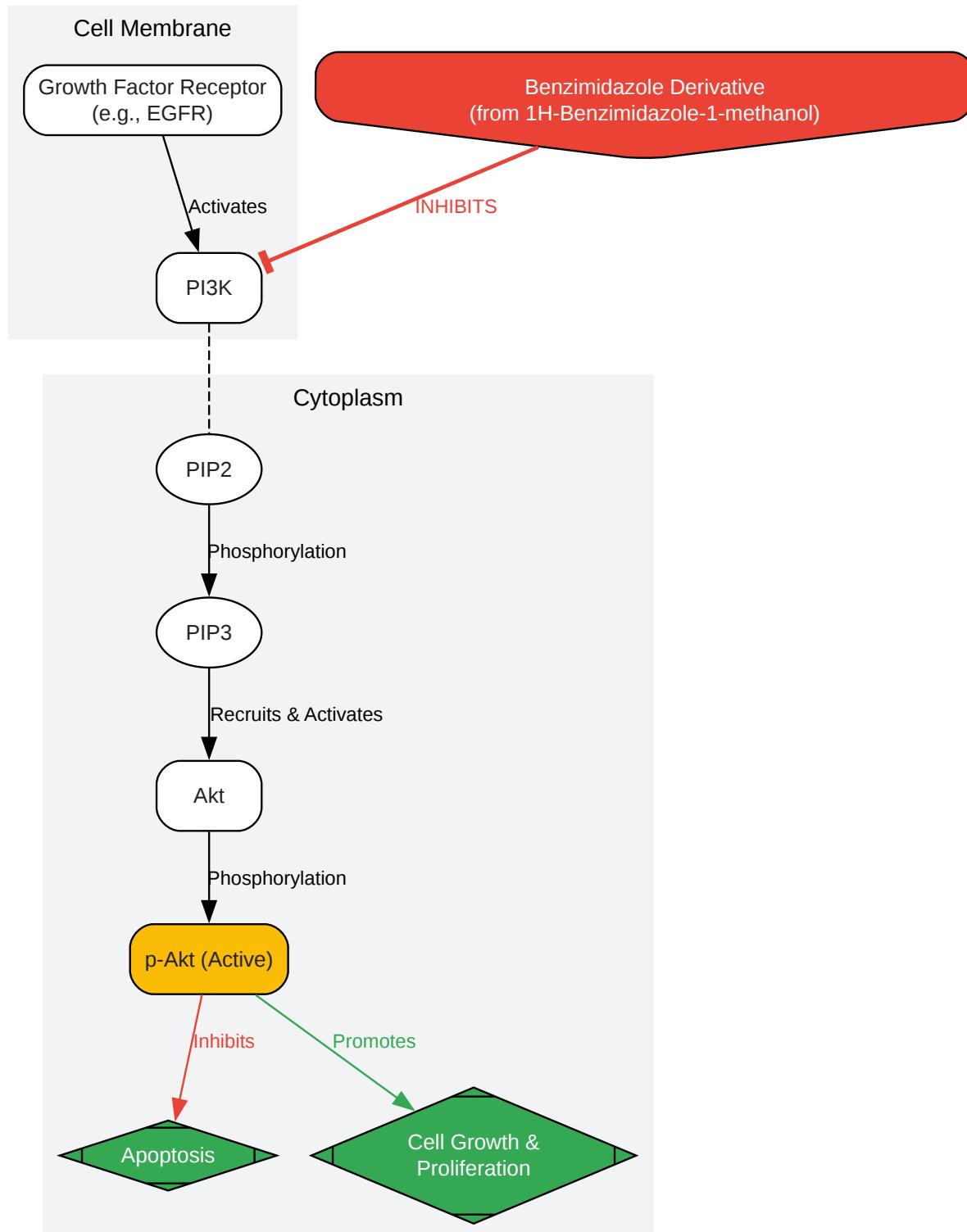
This method yields high-quality crystalline material suitable for X-ray crystallography and further synthetic use.[\[7\]](#)[\[8\]](#)

Experimental Protocol: Synthesis from a Benzoaminal Precursor

This protocol is adapted from the work of Rivera et al. and provides a reliable method for obtaining crystalline **1H-Benzimidazole-1-methanol**.[\[7\]](#)[\[8\]](#) The causality of this reaction lies in the acid-catalyzed decomposition of the complex tetraazecine starting material, which fragments under heat to yield the more stable N-hydroxymethylated benzimidazole product.

Materials:


- 6H,13H-5:12,7:14-dimethanedibenzo[d,i][\[3\]](#)[\[5\]](#)[\[10\]](#)[\[11\]](#)tetraazecine (DMDBTA)
- p-Nitrophenol (as catalyst)
- Propan-2-ol (solvent)
- Water


Procedure:

- Reaction Setup: In a round-bottomed flask equipped with a water-cooled condenser, combine DMDBTA (0.25 mmol) and p-nitrophenol (0.5 mmol) in 15 mL of propan-2-ol.
- Heating: Heat the reaction mixture to 347 K (74 °C) for 3 hours. During this time, a white precipitate will form.
- Isolation of Mother Liquor: After the 3-hour heating period, cool the mixture and filter off the white precipitate. The desired product is in the mother liquor.
- Concentration: Concentrate the mother liquor using a rotary evaporator. This will yield an oil accompanied by some residual precipitate.
- Purification: Filter the oil/precipitate mixture to remove the solids. The remaining filtrate contains the crude product.

- Crystallization: The final product, **1H-Benzimidazole-1-methanol**, can be crystallized by slow evaporation from a water/propan-2-ol solution at room temperature over several days to yield single crystals suitable for X-ray analysis.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Benzimidazole derivatives inhibiting the PI3K/Akt pathway.

Conclusion

1H-Benzimidazole-1-methanol, CAS 19541-99-2, is more than a simple chemical entity; it is a strategic starting material and a gateway to the vast therapeutic potential of the benzimidazole scaffold. Its well-defined physicochemical properties and established synthetic routes provide a solid foundation for the rational design and development of novel drug candidates. By leveraging this versatile intermediate, researchers can continue to explore and exploit the privileged structure of benzimidazoles, targeting critical disease pathways in oncology, infectious disease, and beyond. This guide serves as a comprehensive technical resource to support and accelerate these vital research and development endeavors.

References

- Rivera, A., Maldonado, M., Ríos-Motta, J., Fejfarová, K., & Dušek, M. (2012). (1H-Benzimidazol-1-yl)methanol. *Acta Crystallographica Section E: Structure Reports Online*, 68(3), o615. [\[Link\]](#)
- Solubility of Things. 1H-benzimidazol-2-yl(phenyl)methanol. *Solubility of Things*. [\[Link\]](#)
- Song, D., et al. (2023). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. *Journal of Cellular and Molecular Medicine*. [\[Link\]](#)
- Wang, L., et al. (2023). Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors. *Bioorganic & Medicinal Chemistry Letters*, 95, 129469. [\[Link\]](#)
- Pae, A. N., et al. (2005). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. *Journal of Virology*, 79(20), 13057-13066. [\[Link\]](#)
- Refaat, H. M., et al. (2010). Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerase II inhibitors. *European Journal of Medicinal Chemistry*, 45(8), 3374-3382. [\[Link\]](#)
- El-Sayed, M. A. A., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. *RSC Medicinal Chemistry*, 14(1), 115-136. [\[Link\]](#)
- Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. *Beilstein Journal of Organic Chemistry*, 10, 1574-1583. [\[Link\]](#)
- El-Sayed, M. A. A., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. *RSC Publishing*. [\[Link\]](#)

- Abdel-Aziz, A. A., et al. (2015). New benzimidazoles and their antitumor effects with Aurora A kinase and KSP inhibitory activities. *Archiv der Pharmazie*, 348(5), 329-340. [\[Link\]](#)
- Luo, Q., et al. (2017). Oxidant-free Synthesis of Benzimidazoles from Alcohols and Aromatic Diamines Catalysed by New Ru(II)-PNS(O) Pincer Complexes. *Dalton Transactions*. [\[Link\]](#)
- Rivera, A., et al. (2012). (1H-Benzimidazol-1-yl)methanol. *Acta Crystallographica Section E*. [\[Link\]](#)
- PubChem. **1H-Benzimidazole-1-methanol**.
- Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. *PubMed Central*. [\[Link\]](#)
- Organic Syntheses. Benzimidazole. *Organic Syntheses*. [\[Link\]](#)
- Gonzalez, E., et al. (1983). Formaldehyde: a reagent for the simultaneous protection of nucleophilic centers and the activation and stabilization of alternative locations to electrophilic attack. I. A new synthetic method for the 2-substitution of N-unsubstituted benzimidazoles. *The Journal of Organic Chemistry*, 48(21), 3743–3746. [\[Link\]](#)
- Gallo, G. G., et al. (1964). Imidazole-formaldehyde reaction. Formation of 1-imidazolemethanol. *The Journal of Organic Chemistry*, 29(4), 862–865. [\[Link\]](#)
- Afsah, E. M., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. *Journal of Molecular Structure*, 1265, 133423. [\[Link\]](#)
- Rivera, A., et al. (2012). (1H-Benzimidazol-1-yl)methanol.
- ResearchGate. Procedure for 1,3-N-methylation of benzimidazole synthesis.
- PubChem. Benzimidazole.
- Katritzky, A. R., et al. (1995). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles. *Journal of the Chemical Society, Perkin Transactions 1*, 2271-2278. [\[Link\]](#)
- Domínguez, Z., et al. (2001). Solubility of Imidazoles in Alcohols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Benzimidazole-2-methanol CAS#: 4856-97-7 [m.chemicalbook.com]
- 6. 1H-Benzimidazole-1-methanol | C8H8N2O | CID 146489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1H-Benzimidazol-1-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. rsc.org [rsc.org]
- 11. ias.ac.in [ias.ac.in]
- To cite this document: BenchChem. [Introduction: The Benzimidazole Scaffold and the Significance of N-Hydroxymethylation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106515#1h-benzimidazole-1-methanol-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com